molecular formula C16H24Cl2N2O2 B2526619 1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185468-78-3

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2526619
CAS No.: 1185468-78-3
M. Wt: 347.28
InChI Key: XNKJTACVNPOSIH-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride (CAS 1185468-78-3) is a synthetic arylpiperazine derivative characterized by:

  • Core structure: A propan-2-ol backbone with an allyloxy group (CH₂=CHCH₂O-) at position 1 and a 4-(3-chlorophenyl)piperazine moiety at position 2.
  • Pharmacological relevance: Piperazine derivatives are often explored for central nervous system (CNS) activity, particularly as serotonin (5-HT) or dopamine receptor ligands. The 3-chlorophenyl group enhances receptor binding affinity due to its electron-withdrawing properties .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2.ClH/c1-2-10-21-13-16(20)12-18-6-8-19(9-7-18)15-5-3-4-14(17)11-15;/h2-5,11,16,20H,1,6-10,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJTACVNPOSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-chlorophenyl group.

    Introduction of Allyloxy Group: The allyloxy group is introduced through the reaction of the intermediate with allyl bromide in the presence of a base, such as sodium hydride.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the allyloxy group to a propanol group using catalysts like palladium on carbon (Pd/C).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to introduce different substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system (CNS) due to its piperazine moiety.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for studying the structure-activity relationships (SAR) of piperazine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring and the 3-chlorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound Name Phenoxy Substituent Molecular Formula Key Differences References
Target Compound Allyloxy (CH₂=CHCH₂O-) C₁₇H₂₄Cl₂N₂O₂ Reference compound with allyloxy group.
1-(4-Ethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride 4-Ethylphenoxy C₂₁H₂₈Cl₂N₂O₂ Bulkier 4-ethylphenoxy group increases hydrophobicity, potentially enhancing CNS penetration.
1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride Cyclopentyloxy C₂₁H₂₈ClF₃N₂O₂ Bulky cyclopentyloxy group reduces metabolic turnover; trifluoromethyl enhances electron-withdrawing effects.
1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride 4-Methoxyphenoxy C₂₁H₂₆ClF₃N₂O₃ Methoxy group improves solubility but may reduce receptor affinity compared to chloro substituents.

Variations in Piperazine Substitution

Compound Name Piperazine Substituent Key Differences References
Target Compound 3-Chlorophenyl Optimal balance of lipophilicity and receptor binding.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride 3-Chlorophenyl + diphenylpropanol Diphenyl substitution increases hydrophobicity, likely enhancing blood-brain barrier penetration.
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane dihydrochloride Bis(3-chlorophenylpiperazine) Symmetric structure may lead to off-target effects or reduced selectivity.
1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazine Methyl group reduces basicity, potentially altering pharmacokinetics.

Backbone and Functional Group Modifications

Compound Name Backbone Structure Key Differences References
Target Compound Propan-2-ol Flexible backbone allows conformational adaptability.
3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol (Impurity d) Propan-1-ol Shorter chain length may reduce receptor binding efficiency.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Diazaspirodecane dione Rigid spiro structure limits conformational flexibility, affecting bioavailability.
Urea derivatives (e.g., 11a–11o in ) Urea-thiazole-piperazine Urea and thiazole moieties introduce hydrogen-bonding potential, altering receptor specificity.

Receptor Binding and Selectivity

  • The 3-chlorophenylpiperazine moiety in the target compound is a hallmark of 5-HT₁A/2A receptor ligands. Analogues with trifluoromethyl groups (e.g., –13) may exhibit enhanced affinity but reduced selectivity due to stronger electron-withdrawing effects .
  • Allyloxy vs. Ethylphenoxy: The allyloxy group’s unsaturated bond may lead to faster metabolism compared to the ethylphenoxy group, impacting half-life .

Biological Activity

1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the field of psychiatry and oncology. This article explores its biological activity, including its synthesis, pharmacological effects, and safety profile.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 32229-98-4
  • IUPAC Name : 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol

Synthesis

The synthesis of this compound typically involves the reaction of allyl alcohol with a piperazine derivative. Recent studies have highlighted eco-friendly synthetic methods that achieve high yields while minimizing environmental impact .

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant activity. In particular, studies have shown that dual antagonism at serotonin receptors (5-HT1A and 5-HT7) contributes to these effects. In vivo tests, such as the forced swim test (FST), demonstrate that this compound can reduce depressive-like behaviors in animal models .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

In addition to its antidepressant and antitumor activities, this compound has been investigated for antibacterial and antifungal properties. Preliminary results indicate effectiveness against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Safety Profile

Safety assessments have been conducted to evaluate the compound's hepatotoxicity and potential drug-drug interactions. In vitro studies using HepG2 cell lines revealed no significant hepatotoxic effects at concentrations up to 10 µM. However, higher concentrations exhibited cytotoxicity, emphasizing the need for careful dosage regulation in therapeutic applications .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been characterized using in silico methods. Key findings include:

  • Absorption : Moderate solubility in gastric fluids.
  • Distribution : Predicted to have a favorable distribution profile based on lipophilicity.
  • Metabolism : Metabolized primarily by CYP450 isoforms, with a lower risk of mutagenicity compared to existing antidepressants like trazodone.

Table 1 summarizes the ADMET properties:

PropertyValue
SolubilityModerate
HepatotoxicityNo toxicity at low doses
CYP InteractionWeak inhibition of CYP3A4
MutagenicityLow risk

Q & A

Q. What are the established synthetic routes for 1-(allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves two critical steps:

  • Step 1 : Alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol to form 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol. This step requires controlled pH (8–9) and temperature (60–80°C) to minimize side reactions like over-alkylation .
  • Step 2 : Coupling the intermediate with allyloxy chloride under basic conditions (e.g., NaH in anhydrous THF). Solvent purity and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the allyloxy group .
    Optimization Strategies :
  • Use catalytic agents (e.g., KI) to enhance nucleophilic substitution efficiency.
  • Monitor reaction progress via TLC or HPLC to terminate the reaction at peak intermediate stability .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., allyloxy CH₂ at δ 4.2–4.5 ppm, piperazine N-CH₂ at δ 2.5–3.0 ppm) and verify stereochemistry .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.1) and fragmentation patterns consistent with the allyloxy and piperazine moieties .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >98% purity. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve polar impurities .

Q. What known pharmacological mechanisms are associated with the compound’s structural components (e.g., piperazine, chlorophenyl)?

Methodological Answer :

  • Piperazine Core : Binds to serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, modulating neurotransmitter release. Competitive radioligand binding assays (e.g., using [³H]spiperone) quantify affinity .
  • 3-Chlorophenyl Group : Enhances lipophilicity and receptor selectivity. Compare logP values (experimental vs. computational) to correlate structure-activity relationships (SAR) .
  • Allyloxy Moiety : May influence metabolic stability. Conduct in vitro cytochrome P450 inhibition assays to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity against off-site receptors (e.g., adrenergic α1)?

Methodological Answer :

  • Rational Modifications :
    • Replace the allyloxy group with bulkier substituents (e.g., propargyloxy) to sterically hinder off-target binding. Synthesize analogs via Sonogashira coupling .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to alter electronic profiles and receptor interaction .
  • Experimental Validation :
    • Perform functional assays (e.g., calcium flux for GPCRs) to compare efficacy/potency across analogs .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding poses against crystallized receptor structures (e.g., PDB: 6WGT) .

Q. What strategies resolve contradictions in biological activity data across different in vitro models?

Methodological Answer :

  • Case Study : Discrepancies in IC₅₀ values for serotonin receptor inhibition may arise from cell line variability (e.g., CHO vs. HEK293).
    • Standardization : Use isogenic cell lines and normalize data to internal controls (e.g., β-galactosidase reporters) .
    • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) to identify consensus trends .

Q. How can stability studies (e.g., photolytic degradation) inform formulation development for in vivo applications?

Methodological Answer :

  • Stress Testing :
    • Expose the compound to UV light (λ = 320 nm) for 48 hours and analyze degradation products via LC-MS. Major degradants (e.g., oxidized allyloxy derivatives) indicate susceptibility to photolysis .
  • Formulation Mitigation :
    • Use light-protective excipients (e.g., titanium dioxide in capsules) or lyophilization to enhance shelf-life .

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